

Confirming the Structure of Furcatin using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furcatin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2D NMR data used to confirm the structure of **Furcatin**, a naturally occurring phenylpropanoid glycoside. By examining key Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data, researchers can unequivocally establish the connectivity of the molecule. This guide also presents a comparative analysis with Kaempferol-3-O-rutinoside, another complex glycoside, to highlight the application of these techniques in the structural elucidation of natural products.

Structural Confirmation of Furcatin: 2D NMR Data

The structural elucidation of **Furcatin**, chemically known as p-allylphenyl 6-O- β -D-apiofuranosyl- β -D-glucopyranoside, relies on the unambiguous assignment of its ^1H and ^{13}C NMR spectra. 2D NMR experiments, specifically HSQC and HMBC, are instrumental in this process.

HSQC and HMBC Correlations

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons. The HMBC experiment, on the other hand, reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments of the molecule.

The key HMBC correlation that confirms the glycosidic linkage between the apiose and glucose units is the correlation from the anomeric proton of the apiose (H-1'') to the C-6' carbon of the glucose unit. Similarly, the connection of the sugar moiety to the aglycone is confirmed by the HMBC correlation from the anomeric proton of the glucose (H-1') to the C-4 carbon of the p-allylphenyl group.

Comparative Analysis: Furcatin vs. Kaempferol-3-O-rutinoside

To illustrate the power of 2D NMR in complex natural product analysis, the NMR data for **Furcatin** is compared with that of Kaempferol-3-O-rutinoside, a flavonoid glycoside. While structurally different, the principles of using HSQC and HMBC for structural confirmation remain the same.

Chemical Shift Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Furcatin** and Kaempferol-3-O-rutinoside.

Table 1: ^1H and ^{13}C NMR Data of **Furcatin** (in CDCl_3)

Position	δ C (ppm)	δ H (ppm) (multiplicity, J in Hz)	Key HSQC Correlation	Key HMBC Correlations
Aglycone				
1	155.8	-	-	H-2, H-6, H-7
2, 6	116.8	6.99 (d, 8.5)	C-2/H-2, C-6/H-6	C-4, C-7
3, 5	129.8	7.10 (d, 8.5)	C-3/H-3, C-5/H-5	C-1
4	132.8	-	-	H-3, H-5, H-7
7	39.4	3.35 (d, 6.7)	C-7/H-7	C-1, C-2, C-6, C-8, C-9
8	137.2	5.95 (ddt, 16.8, 10.0, 6.7)	C-8/H-8	C-7, C-9
9	115.7	5.07 (d, 16.8), 5.04 (d, 10.0)	C-9/H-9	C-7, C-8
Glucose				
1'	100.9	4.90 (d, 7.3)	C-1'/H-1'	C-4, C-2', C-3', C-5'
2'	74.0	3.53 (m)	C-2'/H-2'	C-1', C-3'
3'	76.8	3.53 (m)	C-3'/H-3'	C-2', C-4'
4'	70.7	3.53 (m)	C-4'/H-4'	C-3', C-5'
5'	76.5	3.53 (m)	C-5'/H-5'	C-4', C-6'
6'	69.0	3.95 (dd, 11.5, 2.0), 3.75 (dd, 11.5, 5.0)	C-6'/H-6'	C-4', C-5', C-1''
Apiose				
1''	110.1	5.00 (d, 2.4)	C-1''/H-1''	C-6', C-2'', C-3'', C-4''

2"	77.2	4.02 (d, 2.4)	C-2"/H-2"	C-1", C-3", C-4"
3"	79.5	-	-	H-1", H-2", H-4", H-5"
4"	74.7	3.89 (d, 9.8), 3.65 (d, 9.8)	C-4"/H-4"	C-2", C-3", C-5"
5"	65.4	3.70 (s)	C-5"/H-5"	C-2", C-3", C-4"

Table 2: ¹H and ¹³C NMR Data of Kaempferol-3-O-rutinoside (in CD₃OD)

Position	δC (ppm)	δH (ppm) (multiplicity, J in Hz)
Kaempferol		
2	158.5	-
3	135.8	-
4	179.4	-
5	162.9	-
6	99.9	6.21 (d, 2.1)
7	165.9	-
8	94.8	6.40 (d, 2.1)
9	159.3	-
10	105.7	-
1'	122.9	-
2', 6'	132.2	8.08 (d, 8.9)
3', 5'	116.2	6.91 (d, 8.9)
4'	161.4	-
Glucose		
1"	104.5	5.25 (d, 7.5)
2"	75.8	3.53 (m)
3"	78.1	3.45 (m)
4"	71.5	3.32 (m)
5"	77.9	3.40 (m)
6"	68.5	3.75 (m), 3.48 (m)
Rhamnose		
1'''	102.3	4.52 (d, 1.5)

2"	72.2	3.65 (m)
3"	72.1	3.52 (m)
4"	73.8	3.30 (m)
5"	70.0	3.40 (m)
6"	17.8	1.12 (d, 6.2)

Experimental Protocols

2D NMR Spectroscopy

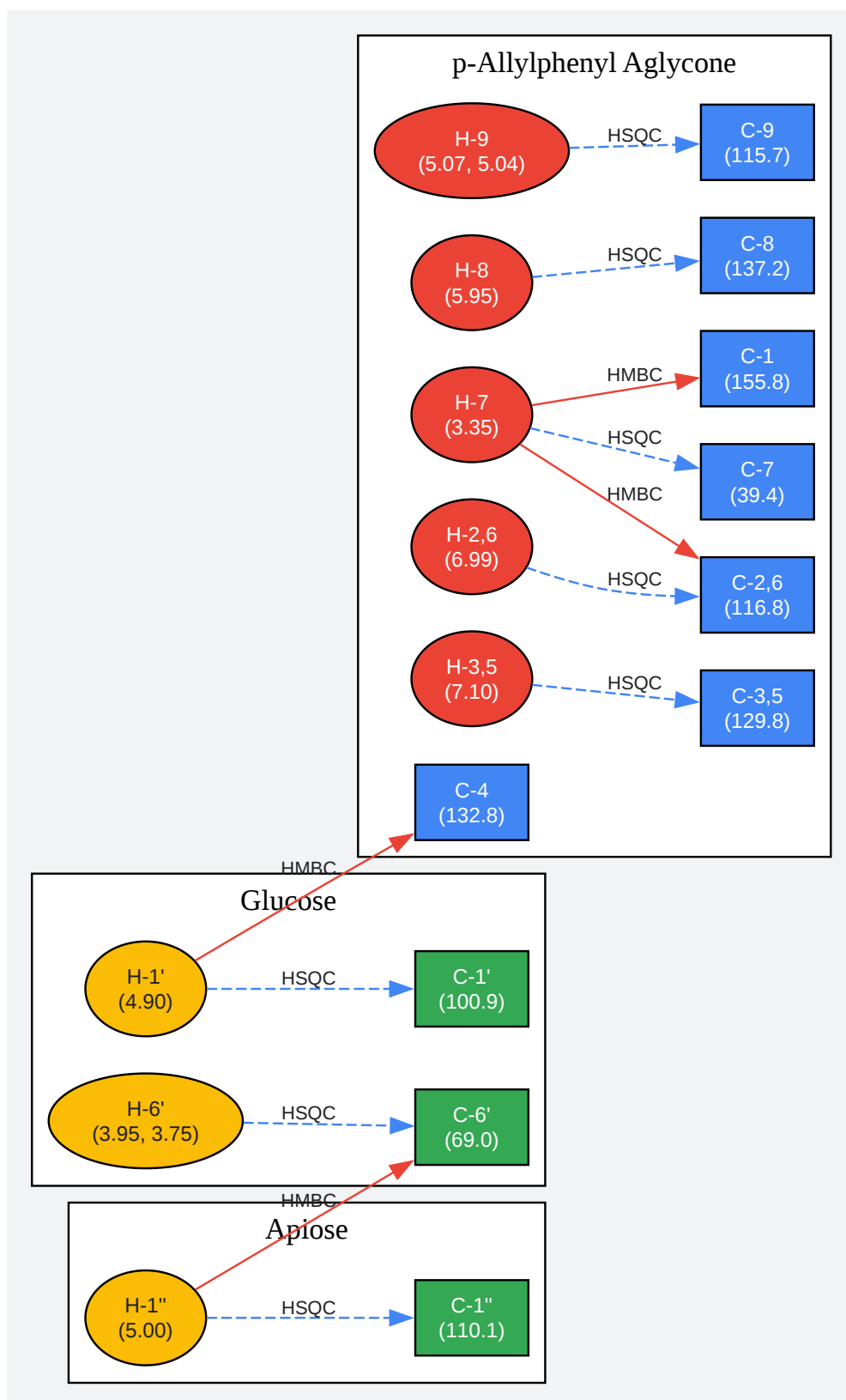
General Procedure: All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is performed using a standard pulse sequence. The spectral widths in the ¹H and ¹³C dimensions are set to cover the entire range of proton and carbon chemical shifts. Typically, 2048 data points are acquired in the F2 dimension and 256 increments in the F1 dimension. The data is processed using a sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is carried out using a standard pulse sequence optimized for a long-range coupling constant of 8 Hz. The spectral widths are similar to those used for the HSQC experiment. Typically, 2048 data points are acquired in the F2 dimension and 512 increments in the F1 dimension. The data is processed using a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Key Correlations for Furcatin

The following diagram illustrates the key HMBC and HSQC correlations that are essential for confirming the structure of **Furcatin**.



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Caption: Key HMBC and HSQC correlations for **Furcatin**.

Conclusion

The comprehensive analysis of 2D NMR data, particularly HSQC and HMBC spectra, is indispensable for the accurate structural elucidation of complex natural products like **Furcatin**. The one-bond correlations observed in the HSQC spectrum allow for the direct assignment of protonated carbons, while the long-range correlations from the HMBC spectrum provide the crucial connectivity information between different structural units. The key HMBC correlation between the anomeric proton of the apiose unit and C-6' of the glucose, and between the anomeric proton of the glucose unit and C-4 of the aglycone, unequivocally confirms the glycosidic linkages and the overall structure of **Furcatin**. The comparative data from Kaempferol-3-O-rutinoside further demonstrates the universal applicability of these techniques in natural product chemistry.

- To cite this document: BenchChem. [Confirming the Structure of Furcatin using 2D NMR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600411#confirming-the-structure-of-furcatin-using-2d-nmr\]](https://www.benchchem.com/product/b600411#confirming-the-structure-of-furcatin-using-2d-nmr)

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